Methyl4-sulfinobutanoate
Description
Methyl 4-sulfinobutanoate is an organosulfur compound characterized by a sulfinyl group (S=O) attached to the fourth carbon of a butanoate ester backbone. Its molecular formula is C₅H₁₀O₃S, with a molecular weight of 150.19 g/mol. The sulfinyl group imparts moderate polarity to the molecule, influencing its solubility, reactivity, and spectroscopic properties. This compound is of interest in organic synthesis, particularly in asymmetric catalysis and pharmaceutical intermediates, due to the chiral nature of the sulfinyl moiety .
Properties
Molecular Formula |
C5H10O4S |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
4-methoxy-4-oxobutane-1-sulfinic acid |
InChI |
InChI=1S/C5H10O4S/c1-9-5(6)3-2-4-10(7)8/h2-4H2,1H3,(H,7,8) |
InChI Key |
SYYHVERXPYFKJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCS(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl4-sulfinobutanoate can be synthesized through several methods. One common approach involves the oxidation of methyl 4-sulfanylbutanoate using an oxidizing agent such as hydrogen peroxide or sodium periodate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the sulfinyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is usually achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl4-sulfinobutanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.
Reduction: Reduction reactions can revert the sulfinyl group back to a sulfanyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Methyl 4-sulfonylbutanoate.
Reduction: Methyl 4-sulfanylbutanoate.
Substitution: Various substituted butanoates depending on the nucleophile used.
Scientific Research Applications
Methyl4-sulfinobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential role in biological systems and as a probe for studying sulfur metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which Methyl4-sulfinobutanoate exerts its effects involves interactions with various molecular targets. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the ester group can undergo hydrolysis, releasing the active sulfinyl moiety.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on sulfur oxidation state, ester functionality, and structural analogs referenced in the provided evidence:
Methyl 4-Sulfanylbutanoate (Thioether Analog)
- Molecular Formula : C₅H₁₀O₂S
- Molecular Weight : 134.19 g/mol
- Sulfur Oxidation State : -2
- Key Properties :
- Lower polarity compared to sulfinyl/sulfonyl analogs.
- IR: C=O stretch at ~1740 cm⁻¹ (ester), absent S=O absorption.
- ¹H NMR: δ 3.6 (s, 3H, OCH₃), δ 2.5–2.7 (m, 2H, SCH₂).
- Synthesis: Typically synthesized via nucleophilic substitution between 4-mercaptobutanoic acid and methyl iodide .
Methyl 4-Sulfonylbutanoate (Sulfone Analog)
- Molecular Formula : C₅H₁₀O₄S
- Molecular Weight : 166.19 g/mol
- Sulfur Oxidation State : +4
- Key Properties :
- High polarity due to the sulfonyl group (SO₂).
- IR: Strong S=O stretches at ~1300 cm⁻¹ and ~1150 cm⁻¹.
- ¹H NMR: δ 3.6 (s, 3H, OCH₃), δ 3.1–3.3 (m, 2H, SO₂CH₂).
- Synthesis: Prepared by oxidizing methyl 4-sulfinylbutanoate with peroxides or ozone .
Methyl 4-(Phenylsulfanyl)butanoate (Structural Analog from )
- Molecular Formula : C₁₁H₁₄O₂S
- Molecular Weight : 226.29 g/mol
- Sulfur Oxidation State : -2
- Key Properties :
- Aromatic thioether with a phenyl group.
- IR: C=O stretch at ~1720 cm⁻¹, C-S absorption at ~700 cm⁻¹.
- ¹H NMR: δ 7.2–7.4 (m, 5H, aromatic), δ 3.6 (s, 3H, OCH₃), δ 2.9 (t, 2H, SCH₂).
- Synthesis: Achieved via esterification of 4-(phenylsulfanyl)butanoic acid with methanol under acidic conditions .
Ethyl 4-(4-Methoxyphenyl)-4-((4-Methoxyphenyl)amino)-2-methylenebutanoate ()
- Molecular Formula: C₂₁H₂₃NO₅
- Molecular Weight : 369.41 g/mol
- Key Properties: Complex ester with amino and methoxy substituents. IR: N-H stretch at ~3350 cm⁻¹, C=O at ~1725 cm⁻¹. ¹H NMR: δ 6.8–7.3 (m, aromatic), δ 5.2 (s, 2H, CH₂=), δ 3.8 (s, 6H, OCH₃).
- Synthesis : Involves coupling of acid chloride with ethyl alcohol in DMF, followed by chromatographic purification .
Comparative Data Table
Research Findings and Discussion
- Polarity and Reactivity: The sulfinyl group in methyl 4-sulfinobutanoate enhances polarity compared to its thioether analog, making it more soluble in polar solvents like methanol or DMF. This property is critical in chiral resolution processes .
- Synthetic Accessibility: While methyl 4-sulfanylbutanoate is straightforward to synthesize, the sulfinyl variant requires controlled oxidation of the thioether, often with meta-chloroperbenzoic acid (mCPBA) to avoid over-oxidation to the sulfone .
- Spectroscopic Differentiation : The S=O stretch in IR (~1050 cm⁻¹) and deshielded protons near the sulfinyl group in ¹H NMR (δ 2.8–3.0) distinguish it from analogs.
- Biological Relevance : Sulfinyl esters are less explored in drug design compared to sulfonamides (e.g., ), but their chiral centers make them promising for enantioselective applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
